ethyl 4-{[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)(phenyl)methyl]amino}benzoate
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Overview
Description
ethyl 4-{[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)(phenyl)methyl]amino}benzoate is a complex organic compound with a unique structure that includes a diazinane ring, a phenyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)(phenyl)methyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 1,3-dimethyl-2,4,6-trioxo-1,3-diazinane with a phenylmethyl halide to form the intermediate compound. This intermediate is then reacted with ethyl 4-aminobenzoate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)(phenyl)methyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
ethyl 4-{[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)(phenyl)methyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-{[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)(phenyl)methyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The diazinane ring and phenylmethyl group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl acetate
- 1-[1-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)ethylamino]-3-phenylthiourea
- N-[4-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide
Uniqueness
ethyl 4-{[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)(phenyl)methyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
352648-86-3 |
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Molecular Formula |
C22H21N3O5 |
Molecular Weight |
407.4g/mol |
IUPAC Name |
ethyl 4-[[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-phenylmethylidene]amino]benzoate |
InChI |
InChI=1S/C22H21N3O5/c1-4-30-21(28)15-10-12-16(13-11-15)23-18(14-8-6-5-7-9-14)17-19(26)24(2)22(29)25(3)20(17)27/h5-13,26H,4H2,1-3H3 |
InChI Key |
TUWUAJXMAXSIHF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(N(C(=O)N(C3=O)C)C)O |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(N(C(=O)N(C3=O)C)C)O |
Origin of Product |
United States |
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